

The Clinical Development History of Cefclidin: A Technical Overview

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Compound of Interest

Compound Name: Cefclidin

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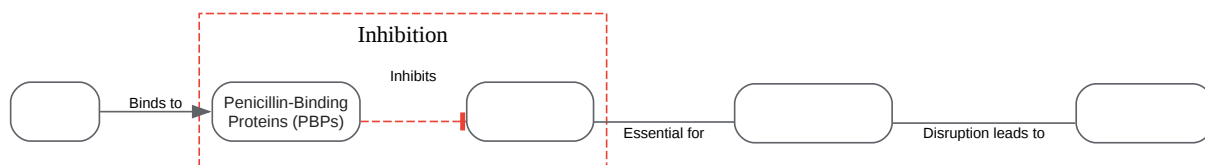
Introduction

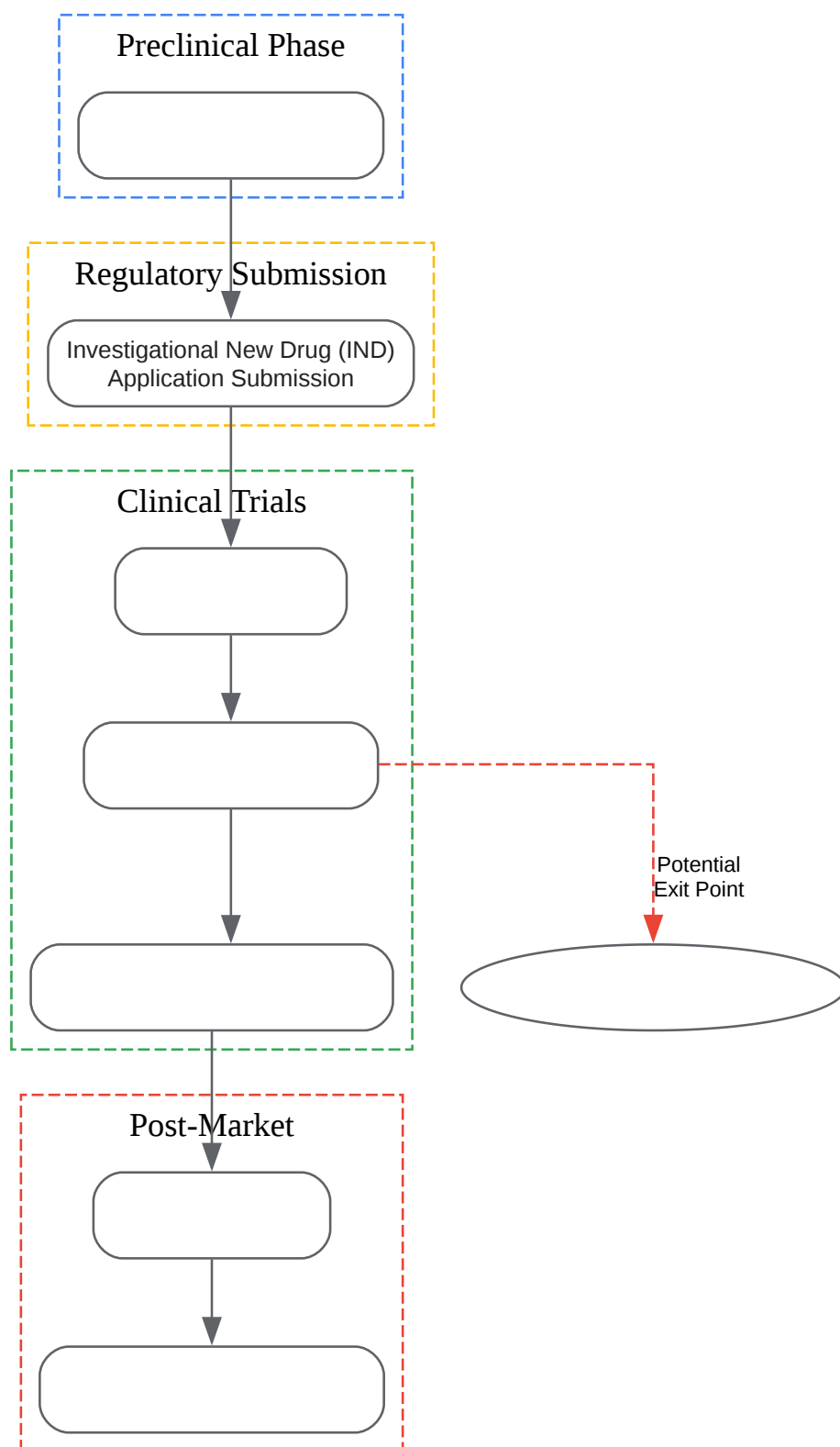
Cefclidin, also known as E1040, is a fourth-generation cephalosporin antibiotic that was under development by Eisai Co., Ltd. Like other β -lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Despite promising preclinical and early clinical findings, the development of **Cefclidin** was ultimately discontinued. This guide provides a comprehensive overview of the available information on the clinical development history of **Cefclidin**, including its mechanism of action, preclinical data, and the limited clinical studies that were conducted.

Mechanism of Action

Cefclidin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[1] This action is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The binding of **Cefclidin** to these enzymes blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

The signaling pathway for **Cefclidin**'s mechanism of action can be visualized as follows:





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References

- 1. Clinical experience with the fourth generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
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